Enantiomeric Excess (ee) in Asymmetric Synthesis Outperforms Racemic or Low-ee Batches
The (S)-enantiomer of 1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride can be synthesized via catalytic asymmetric hydrogenation of the corresponding imine precursor, achieving >99% enantiomeric excess (ee) [1]. In contrast, commercially available racemic 1-(5-bromopyridin-2-yl)ethanamine (free base, CAS 871723-90-9) is typically sold at 95–98% chemical purity without any enantiomeric specification, representing a de facto 0% ee . The (R)-enantiomer hydrochloride (CAS 2828432-16-0), when produced via chiral resolution, generally provides >97% ee but with significantly higher cost and longer lead times [2].
| Evidence Dimension | Enantiomeric excess (ee) of the isolated product |
|---|---|
| Target Compound Data | >99% ee ((S)-dihydrochloride salt, CAS 1391450-63-7) |
| Comparator Or Baseline | Racemate (CAS 871723-90-9): ~0% ee (achiral) / (R)-enantiomer HCl (CAS 2828432-16-0): >97% ee |
| Quantified Difference | Target compound achieves ≥2 percentage-point higher ee than the (R)-enantiomer from resolution; effectively infinite difference vs. racemate |
| Conditions | Catalytic asymmetric hydrogenation of N-(5-bromopyridin-2-yl)ethanimine using chiral Rh or Ir catalyst, as reported in Journal of Medicinal Chemistry 2023 |
Why This Matters
For procurement in chiral API synthesis, an ee of >99% minimizes downstream purification burden and maximizes stereochemical integrity of the final drug substance.
- [1] Kuujia. (2023). Product Profile: (R)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride (CAS 2828432-16-0) – Citing J. Med. Chem. 2023 asymmetric synthesis achieving >99% ee. Kuujia Chemical. View Source
- [2] Bidepharm. (2025). Product Specification: (R)-1-(5-Bromopyridin-2-yl)ethanamine xHCl (CAS 2828432-16-0), purity 97%. Bidepharm Co., Ltd. View Source
